BenchChemオンラインストアへようこそ!

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine

SIRT6 Sirtuin Deacetylase inhibition

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CAS 1493424-51-3) is a heterobiaryl compound comprising a pyrazole ring N1-linked to the 4-position of a pyridine ring and C3-substituted with a phenyl group. With a molecular formula of C₁₄H₁₁N₃ (MW 221.26), computed LogP of 2.93, and topological polar surface area (TPSA) of 30.71 Ų, this compound occupies physicochemical space compliant with Lipinski's Rule of Five.

Molecular Formula C14H11N3
Molecular Weight 221.263
CAS No. 1493424-51-3
Cat. No. B2663637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-1H-pyrazol-1-yl)pyridine
CAS1493424-51-3
Molecular FormulaC14H11N3
Molecular Weight221.263
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=NC=C3
InChIInChI=1S/C14H11N3/c1-2-4-12(5-3-1)14-8-11-17(16-14)13-6-9-15-10-7-13/h1-11H
InChIKeyRCWQPOFTXGCZDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CAS 1493424-51-3): Regioisomeric Pyrazole-Pyridine Scaffold for Target Identification and SAR Studies


4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CAS 1493424-51-3) is a heterobiaryl compound comprising a pyrazole ring N1-linked to the 4-position of a pyridine ring and C3-substituted with a phenyl group . With a molecular formula of C₁₄H₁₁N₃ (MW 221.26), computed LogP of 2.93, and topological polar surface area (TPSA) of 30.71 Ų, this compound occupies physicochemical space compliant with Lipinski's Rule of Five . It is commercially available as a research-grade building block (≥95% purity) from multiple vendors . The compound has been profiled in the ChEMBL database (CHEMBL3623257) with quantitative target engagement data against human SIRT6 deacetylase [1], providing a defined selectivity baseline for counter-screening applications.

Why Regioisomeric Pyrazole-Pyridine Analogs Cannot Substitute for 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine in Target Engagement Studies


The connectivity of the pyrazole ring to the pyridine core—whether through N1 or C4 of the pyrazole, and whether attached to the 2-, 3-, or 4-position of the pyridine—creates distinct three-dimensional electrostatic and steric landscapes that govern molecular recognition by protein targets . The target compound, 4-(3-phenyl-1H-pyrazol-1-yl)pyridine, features an N1-pyrazolyl linkage to the pyridine 4-position, which positions the phenyl substituent at pyrazole C3 in a specific spatial orientation relative to the pyridine nitrogen. In contrast, the regioisomer 4-(1-phenyl-1H-pyrazol-4-yl)pyridine (CAS 1024263-20-4) connects the pyridine through the pyrazole C4 position, producing a fundamentally different pharmacophoric geometry despite sharing identical molecular formula (C₁₄H₁₁N₃), computed LogP (2.93), and TPSA (30.71) . Because computational property predictors cannot distinguish these regioisomers, their differential biological activity—where it exists—arises solely from connectivity-driven differences in target binding, making experimental target engagement data the only reliable criterion for selecting between them.

Quantitative Differentiation Evidence for 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CAS 1493424-51-3): SIRT6 Selectivity Baseline, Regioisomeric Comparison, and Procurement Specifications


Validated SIRT6 Deacetylase Inhibition Baseline: Quantitative Target Engagement Data Enables Counter-Screening Applications

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CHEMBL3623257) has been experimentally profiled against recombinant human SIRT6 deacetylase, yielding IC₅₀ values of 2.70 × 10⁵ nM (270 µM) by fluorescence assay and 2.75 × 10⁵ nM (275 µM) by luminescence assay [1]. These values place the compound in the high-micromolar, weakly active range for SIRT6 inhibition. By comparison, established SIRT6 inhibitors and activators operate at far lower concentrations: the synthetic SIRT6 activator UBCS039 exhibits an EC₅₀ of 38 µM , while potent SIRT6 inhibitors from focused medicinal chemistry programs typically achieve IC₅₀ values in the sub-micromolar to low-nanomolar range [2]. The approximately 7-fold difference between 4-(3-phenyl-1H-pyrazol-1-yl)pyridine (IC₅₀ ~270 µM) and even the moderate-potency modulator UBCS039 (EC₅₀ 38 µM) establishes this compound as a functionally inactive or negligibly active baseline against SIRT6. This defined inactivity is valuable: the compound can serve as a negative control in SIRT6 assays and as a selectivity counter-screen compound to confirm that observed biological effects in phenotypic or target-based screens are not mediated through SIRT6 modulation [1][2].

SIRT6 Sirtuin Deacetylase inhibition Counter-screening Selectivity profiling

Regioisomeric Connectivity Differentiation: N1-Pyrazolyl vs. C4-Pyrazolyl Attachment Determines Pharmacophoric Geometry Despite Identical Computed Properties

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (Target) and its closest regioisomer 4-(1-phenyl-1H-pyrazol-4-yl)pyridine (CAS 1024263-20-4, Comparator) share identical molecular formula (C₁₄H₁₁N₃), molecular weight (221.26 g/mol), computed LogP (2.9343), and TPSA (30.71 Ų) . However, the two compounds differ fundamentally in pyrazole-to-pyridine connectivity: the Target links via the pyrazole N1 nitrogen to the pyridine 4-position, placing the phenyl substituent at pyrazole C3, whereas the Comparator links via the pyrazole C4 carbon, placing the phenyl substituent at pyrazole N1 . This connectivity difference alters the spatial relationship between the phenyl ring and the pyridine nitrogen lone pair, creating distinct hydrogen-bond acceptor geometries and π-stacking vectors. In drug discovery contexts, such regioisomeric switches have been shown to alter kinase selectivity profiles; for instance, 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives exhibit BCR-ABL1 IC₅₀ values ranging from 14.2 to 326 nM depending on substitution pattern [1], while pyrazolo[3,4-b]pyridine kinase inhibitor series demonstrate that the position of the pyridine nitrogen relative to the pyrazole core is a critical determinant of potency and selectivity [2]. These class-level SAR observations support the expectation that the Target and Comparator regioisomers would exhibit differential target engagement profiles if profiled against the same panel.

Regioisomer Pharmacophore Connectivity Scaffold hopping Molecular recognition

Computational Physicochemical Benchmarking: LogP and TPSA Positioning Relative to Fused Pyrazolopyridine Analogs for Drug-Likeness Optimization

The target compound displays a computed LogP of 2.9343 and TPSA of 30.71 Ų, placing it in a moderately lipophilic, low-polarity region of chemical space that is favorable for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five . In contrast, fused pyrazolopyridine analogs such as 3-phenyl-1H-pyrazolo[4,3-c]pyridine (C₁₂H₉N₃, MW 195.22) possess a different molecular framework with altered hydrogen-bonding capacity and aromatic surface area . The non-fused biaryl architecture of the target compound provides a distinct rotational degree of freedom between the pyrazole and pyridine rings (two rotatable bonds connecting the heterocycles), which is absent in fused analogs. This conformational flexibility may be advantageous or disadvantageous depending on the target binding site topology. Comparative hydrophobicity studies on pyrazolo[3,4-b]pyridine derivatives have demonstrated that LogP values in this chemical series can vary by more than 2 log units depending on substituent pattern, directly impacting solubility, metabolic stability, and off-target promiscuity [1]. The target compound's specific LogP of 2.93 represents a practical midpoint that balances permeability and solubility for cellular assay compatibility.

LogP TPSA Lipinski Rule of Five Drug-likeness Physicochemical property

Commercial Availability and Quality Specifications: Multi-Vendor Sourcing with Defined Purity and Storage Parameters

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine is commercially available from at least two independent vendors with documented quality specifications. Chemscene offers the compound as catalog number CS-0235949 with ≥95% purity, specifying storage conditions of sealed containment in a dry environment at 2–8°C and ambient temperature shipping . Leyan (Shanghai Haohong Biomedical Technology) lists the compound as product number 1306619 at 95% purity, with available package sizes of 50 mg, 100 mg, 250 mg, 500 mg, and 1 g (larger quantities available upon request) . By comparison, the regioisomer 4-(1-phenyl-1H-pyrazol-4-yl)pyridine (CAS 1024263-20-4) is listed on Chemsrc with physicochemical data but no immediately identifiable commercial supplier offering defined purity specifications . The availability of the target compound from multiple vendors with published purity specifications and storage conditions reduces single-supplier dependency risk and enables direct procurement without custom synthesis, which is a practical advantage for laboratories requiring rapid access to this specific connectivity isomer for SAR campaigns or biological profiling.

Vendor qualification Purity specification Storage condition Procurement Supply chain

Optimal Research Applications for 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CAS 1493424-51-3): Negative Control, Selectivity Probe, and SAR Scaffold


SIRT6 Counter-Screening and Selectivity Profiling in Epigenetic Drug Discovery

With experimentally validated SIRT6 IC₅₀ values of approximately 270–275 µM, 4-(3-phenyl-1H-pyrazol-1-yl)pyridine functions as an ideal negative control compound in sirtuin-targeted drug discovery programs [1]. Researchers developing SIRT6 modulators can use this compound at concentrations up to 100 µM as a baseline to confirm that observed phenotypic effects are not attributable to non-specific SIRT6 inhibition. Its defined inactivity against SIRT6 also makes it suitable for inclusion in selectivity panels alongside active SIRT6 inhibitors, providing a reference point for assay quality control and hit triage decisions [1].

Regioisomeric SAR Probe for Pyrazole-Pyridine Kinase Inhibitor Optimization

The N1-pyrazolyl-to-pyridine-4-position connectivity of this compound provides a specific pharmacophoric geometry that is relevant to multiple kinase inhibitor chemotypes, including BCR-ABL, FLT3, and JNK series [1]. Medicinal chemistry teams engaged in scaffold hopping or lead optimization can procure this compound as a minimal core structure to systematically explore the impact of pyrazole N1 vs. C4 connectivity on target potency and selectivity. The documented class-level SAR showing that regioisomeric pyrazole-pyridine connectivity changes can produce >20-fold differences in kinase IC₅₀ values underscores the value of having this specific isomer available for comparative studies [1].

Coordination Chemistry Ligand Precursor for Transition Metal Complex Synthesis

Derivatives incorporating the 3-phenylpyrazol-1-yl-pyridine motif have been successfully employed as multidentate ligands for transition metal centers including Fe(II), Ni(II), Zn(II), Cu(II), Pd(II), and V(III) [1]. The target compound, as the minimal core of this ligand family, can serve as a starting material for the synthesis of more elaborate scorpionate-type ligands through functionalization at the pyridine 4-position. The established coordination chemistry of this scaffold enables researchers in inorganic and organometallic chemistry to use this building block for constructing metal complexes with tunable electronic and steric properties [1].

Fragment-Based and Structure-Based Drug Design Starting Point

With a molecular weight of 221.26 Da and a low heavy-atom count (17), 4-(3-phenyl-1H-pyrazol-1-yl)pyridine qualifies as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD) campaigns [1]. Its computed LogP of 2.93 and TPSA of 30.71 Ų position it favorably for both ligand efficiency optimization and subsequent growth into lead-like chemical space. The compound's non-fused biaryl architecture provides two distinct vectors for chemical elaboration—the pyridine ring and the phenyl ring—offering synthetic tractability for parallel SAR exploration [1]. Structural biology groups can use this compound as a minimalist core for co-crystallization studies to identify binding modes that can be exploited in structure-based design .

Quote Request

Request a Quote for 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.